Product packaging for Benzyl (1-cyano-2-phenylethyl)carbamate(Cat. No.:CAS No. 109522-26-1)

Benzyl (1-cyano-2-phenylethyl)carbamate

Cat. No.: B8051659
CAS No.: 109522-26-1
M. Wt: 280.32 g/mol
InChI Key: OYNUPIUEKUPWOE-UHFFFAOYSA-N
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Description

Benzyl (1-cyano-2-phenylethyl)carbamate (CAS 21947-21-7) is a chiral chemical building block of interest in advanced organic synthesis. Its molecular formula is C 17 H 16 N 2 O 2 and it has a molecular weight of 280.32 g/mol . The (S)-enantiomer of this compound is a key synthetic intermediate, often referred to as (S)-N-Cbz-Phenylalaninenitrile . The primary research value of this compound lies in its multifunctional structure, which incorporates a protected carbamate group (Cbz) and a nitrile group. This makes it a valuable precursor in the synthesis of more complex nitrogen-containing molecules. For instance, derivatives of this compound serve as key intermediates in novel synthetic routes towards pharmaceutically relevant structures such as 1-phenyl substituted 2-(aminomethyl)cyclopropanecarboxamides, which are analogs of known antidepressants . Researchers should note that the compound has a reported melting point of 135-136 °C and a density of approximately 1.175 g/cm³ . For optimal stability, it is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes and is not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O2 B8051659 Benzyl (1-cyano-2-phenylethyl)carbamate CAS No. 109522-26-1

Properties

IUPAC Name

benzyl N-(1-cyano-2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11,13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNUPIUEKUPWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473649
Record name benzyl (1-cyano-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109522-26-1
Record name benzyl (1-cyano-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 1 Cyano 2 Phenylethyl Carbamate

Established Synthetic Routes

Two primary pathways for the synthesis of Benzyl (B1604629) (1-cyano-2-phenylethyl)carbamate have been prominently documented in chemical literature. The first involves the conversion of a protected amino acid into a nitrile, while the second employs the direct protection of a pre-existing aminonitrile.

Conversion of Carboxylic Acids to Nitriles via Primary Amides

A robust method for synthesizing nitriles involves a two-step transformation from a carboxylic acid, proceeding through a primary amide intermediate. This route is particularly relevant for producing the nitrile core of the target molecule from an N-protected amino acid like N-Cbz-phenylalanine. A facile, two-pot conversion has been developed utilizing triflic anhydride (B1165640) as a promoter. chemicalbook.comorgsyn.org The initial step is the formation of a primary amide from the carboxylic acid, which is then dehydrated to the corresponding nitrile. chemicalbook.comresearchgate.net

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), serves as a powerful promoter for both the amidation of carboxylic acids and the subsequent dehydration of the resulting primary amide to a nitrile. orgsyn.orgthieme-connect.de In the first stage, triflic anhydride activates the carboxylic acid by forming a mixed anhydride, which is a highly reactive species. This intermediate readily reacts with a nitrogen source to form the primary amide. chemicalbook.comresearchgate.net

Following the formation of the amide, a second equivalent of triflic anhydride is introduced. thieme-connect.de It acts as an exceptionally potent dehydrating agent, facilitating the elimination of a water molecule from the primary amide to yield the nitrile functional group. chemicalbook.comorgsyn.org This method is noted for its high efficiency and tolerance to various functional groups, including common amino-protecting groups like Boc, Fmoc, and Cbz (benzyloxycarbonyl), which is critical for synthesizing the target compound's precursor. researchgate.net

Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) is employed as a convenient, readily available, and effective source of nitrogen for the initial amidation step. chemicalbook.comorgsyn.org Despite the presence of water, which could potentially hydrolyze the activated carboxylic acid intermediate, the reaction proceeds efficiently to form the primary amide. chemicalbook.com The use of aqueous ammonia (B1221849) avoids the need for anhydrous ammonia gas, simplifying the experimental setup. orgsyn.org Research has demonstrated that using aqueous ammonium hydroxide in conjunction with triflic anhydride successfully converts a wide range of carboxylic acids, including N-protected amino acids, into their primary amides in good to excellent yields. chemicalbook.comresearchgate.net

The efficiency of the conversion of carboxylic acids to nitriles via primary amides has been systematically optimized. Key parameters that have been investigated include the choice of base, solvent, and reaction temperature. chemicalbook.com For the initial amide formation from a model substrate like benzoic acid, various organic and inorganic bases were tested. Triethylamine (Et₃N) was identified as the optimal base. chemicalbook.comorgsyn.org

The reaction conditions for the two-step process are summarized in the tables below, based on studies using model substrates.

Table 1: Optimization of Primary Amide Synthesis

Entry Base Solvent Temperature (°C) Yield (%)
1 Pyridine CH₂Cl₂ 0 72
2 DIPEA CH₂Cl₂ 0 75
3 DBU CH₂Cl₂ 0 65
4 Et₃N CH₂Cl₂ 0 82
5 Et₃N THF 0 78

Data derived from studies on the conversion of benzoic acid to benzamide. chemicalbook.comorgsyn.org

For the subsequent dehydration of the primary amide to the nitrile, triflic anhydride was again used as the promoter. The conditions were further refined to ensure high yields.

Table 2: Optimization of Amide to Nitrile Conversion

Entry Amide Substrate Promoter Base Solvent Yield (%)
1 Benzamide Tf₂O Pyridine CH₂Cl₂ 92
2 N-Cbz-Phenylalaninamide Tf₂O Et₃N CH₂Cl₂ 72

Data derived from studies on the dehydration of primary amides. chemicalbook.comresearchgate.net

The optimized conditions generally involve dissolving the carboxylic acid in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), cooling the solution, and adding triflic anhydride followed by a base such as triethylamine. orgsyn.org After the formation of the amide, a subsequent addition of triflic anhydride completes the conversion to the nitrile. thieme-connect.de

Both one-pot and two-pot procedures for the conversion of carboxylic acids to nitriles have been explored. orgsyn.orgthieme-connect.de In the two-pot synthesis , the primary amide is first synthesized and isolated before being subjected to the dehydration conditions in a separate reaction. chemicalbook.com This approach generally provides high yields and purity, as demonstrated with a broad range of substrates. chemicalbook.comresearchgate.net

In the one-pot synthesis , after the initial amide formation is complete (as monitored by techniques like TLC), a second portion of triflic anhydride is added directly to the same reaction vessel to induce dehydration without isolating the intermediate amide. orgsyn.org While this method offers greater operational simplicity, it has shown limited success and generally results in lower yields compared to the two-pot approach, particularly for substrates not activated by electron-donating groups. researchgate.netthieme-connect.de For substrates like N-Cbz-phenylalanine, the two-pot conversion is the more reliable method for producing the desired nitrile, (S)-Benzyl (1-cyano-2-phenylethyl)carbamate. researchgate.net

Synthesis from (S)-1-cyano-2-phenylethylamine and Benzyl Chloroformate

The most direct route to Benzyl (1-cyano-2-phenylethyl)carbamate involves the N-acylation of the corresponding amine, (S)-1-cyano-2-phenylethylamine. This amine is the nitrile derivative of the amino acid phenylalanine. The synthesis is a standard protection reaction using benzyl chloroformate (Cbz-Cl) as the acylating agent. orgsyn.org

This reaction, a variation of the Schotten-Baumann reaction, is typically performed in a biphasic system or in a suitable solvent with a base. orgsyn.org The amine is dissolved in an aqueous solution containing a base, such as sodium hydroxide or sodium carbonate, or in an organic solvent with a tertiary amine base. Benzyl chloroformate is then added, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. orgsyn.org The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. The resulting carbamate (B1207046), being less water-soluble, often precipitates from the aqueous reaction mixture or is extracted with an organic solvent. This method is widely used for the Cbz-protection of amino acids and amines, affording high yields of the desired carbamate product. orgsyn.org

Substrate Scope and Functional Group Tolerance in Synthetic Protocols

The choice of synthetic strategy for this compound is often dictated by the desired substrate scope and the tolerance of various functional groups.

In the context of the Strecker reaction for the synthesis of α-aminonitriles, a broad range of aldehydes and amines can be utilized. mdpi.comorganic-chemistry.org Modern catalytic systems, including those based on palladium, have demonstrated good yields with both aliphatic and aromatic amines and aldehydes. organic-chemistry.org Notably, many protocols show tolerance for functional groups such as methoxy, nitro, and halides on the aromatic rings of the substrates. masterorganicchemistry.com This is particularly advantageous when synthesizing analogs of this compound with substituted phenyl rings. However, the classical Strecker synthesis gives racemic mixtures, and achieving high enantioselectivity often requires specific chiral catalysts or auxiliaries, which may have a more limited substrate scope. wikipedia.org

For the dehydration of N-protected amino acid amides, the substrate scope is largely dependent on the chosen dehydrating agent. Mild reagents are generally preferred to avoid racemization of the chiral center. Methods utilizing reagents like cyanuric chloride have been shown to be compatible with common N-protecting groups such as Boc, Fmoc, and Cbz. researchgate.net This indicates a good tolerance for the benzyl carbamate moiety in the target molecule. The reaction conditions for these dehydrations are often mild, allowing for the presence of other sensitive functional groups.

The following table provides an overview of the substrate scope for the synthesis of α-aminonitriles using a one-pot, three-component Strecker reaction catalyzed by a palladium complex, demonstrating the versatility of this approach with various aldehydes and amines.

EntryAldehyde/KetoneAmineProductYield (%)
1Benzaldehyde (B42025)Aniline2-Anilino-2-phenylacetonitrile95
24-MethoxybenzaldehydeAniline2-Anilino-2-(4-methoxyphenyl)acetonitrile96
34-NitrobenzaldehydeAniline2-Anilino-2-(4-nitrophenyl)acetonitrile92
4Phenylacetaldehyde (B1677652)Benzylamine2-(Benzylamino)-3-phenylpropanenitrile85
5CyclohexanoneBenzylamine1-(Benzylamino)cyclohexanecarbonitrile88

Table 1: Substrate Scope in a Palladium-Catalyzed One-Pot Strecker Reaction. Data adapted from a representative study on palladium-catalyzed Strecker reactions.

Yield Optimization and Efficiency Analysis in Preparative Methods

In Strecker-type reactions, the use of a catalyst is often essential for achieving high yields. For instance, indium powder in water has been reported as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles, leading to excellent yields. researchgate.net Similarly, sulfated polyborate has been used as a catalyst in solvent-free conditions, providing α-aminonitriles in up to 99% yield. mdpi.com The choice of the cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), can also significantly impact the reaction outcome, with KCN sometimes proving superior in certain protocols. acs.org

For the dehydration of N-Cbz-phenylalaninamide, the selection of the dehydrating agent and reaction conditions is paramount for maximizing the yield and preventing side reactions. For example, a study on the dehydration of primary amides to nitriles using ethyl dichlorophosphate/DBU as the dehydrating agent reported high yields for a variety of substrates. chemicalbook.com The reaction temperature and time are also crucial parameters to control to avoid degradation of the product or starting material.

The following table illustrates the optimization of reaction conditions for the synthesis of an N-acylated α-aminonitrile from a sulfone precursor, highlighting the impact of the cyanide source and solvent on the yield.

EntryCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1KCNMethanolrt2485
2KCNAcetonitrilert2494
3KCNDichloromethanert2478
4TMSCNAcetonitrilert240
5TMSCNDichloromethanert240

Table 2: Optimization of Cyanide Source and Solvent for N-Acylated α-Aminonitrile Synthesis. Data adapted from a study on Strecker-derived methodology for N-acylated α-aminonitriles. acs.org

Scale-Up Considerations in Synthesis

The scalability of a synthetic route is a crucial factor, especially for compounds like this compound that may be required in larger quantities for further applications.

The Strecker reaction, being one of the oldest and most studied multicomponent reactions, has been the subject of various scale-up efforts. mdpi.com A major bottleneck for the commercialization of chiral α-aminonitriles is their large-scale production with controlled stereochemistry. mdpi.comresearchgate.net The development of robust and recyclable catalysts is a key area of research to improve the scalability and cost-effectiveness of asymmetric Strecker syntheses. For instance, heterogeneous catalysts, such as those anchored on solid supports, can simplify product purification and allow for catalyst reuse, which is highly desirable for industrial processes. mdpi.com

For any large-scale synthesis, factors such as the cost and toxicity of reagents, energy consumption, and waste generation must be carefully evaluated to ensure a sustainable and economically viable process.

Mechanistic Investigations of Chemical Reactions Involving Benzyl 1 Cyano 2 Phenylethyl Carbamate

Reaction Pathways for Formation of the Nitrile Moiety

The primary pathway for the formation of the nitrile moiety in Benzyl (B1604629) (1-cyano-2-phenylethyl)carbamate is the dehydration of the corresponding primary amide, N-(benzyloxycarbonyl)-phenylalaninamide. This transformation involves the removal of a molecule of water from the primary amide group (-CONH2) to yield the cyano group (-C≡N). chemistrysteps.com A variety of dehydrating agents can accomplish this conversion, and the general reaction is a cornerstone of organic synthesis for accessing nitriles. researchgate.netmasterorganicchemistry.com

Mechanistic Role of Reagents and Catalysts (e.g., Triflic Anhydride)

The choice of reagent is pivotal in dictating the mechanistic course of the dehydration reaction. Triflic anhydride (B1165640), a particularly powerful activating agent, plays a key role in modern synthetic methods for nitrile formation from primary amides.

The mechanism of amide dehydration using reagents like SOCl2, POCl3, or P2O5 generally begins with the nucleophilic attack of the amide's carbonyl oxygen onto the electrophilic center of the dehydrating agent (e.g., the phosphorus atom in POCl3). chemistrysteps.comyoutube.com This initial step transforms the carbonyl oxygen into a good leaving group. Subsequent proton transfer and elimination steps lead to the formation of the nitrile.

In the case of triflic anhydride (Tf2O) , its high electrophilicity makes it a very effective amide activator. The reaction is believed to proceed through the formation of highly reactive intermediates. The specific nature of these intermediates can be influenced by the structure of the amide and the presence of a base. While detailed studies on primary amides are less common, by analogy to secondary amides, the initial step is the O-acylation of the amide by triflic anhydride to form an O-triflyl-imidate species. This intermediate is highly activated towards elimination. In the presence of a non-nucleophilic base, a proton is abstracted from the amide nitrogen, leading to a cascade of electronic rearrangements that result in the formation of the nitrile and triflic acid as a byproduct.

The table below summarizes the roles of common dehydrating agents in the conversion of primary amides to nitriles.

Reagent/CatalystMechanistic Role
Triflic Anhydride (Tf2O) Powerful activation of the amide carbonyl group through O-acylation, creating a highly effective leaving group.
Phosphorus Oxychloride (POCl3) Acts as an electrophile, attacked by the amide oxygen to form a phosphate (B84403) ester-like intermediate, which facilitates elimination. chemistrysteps.comyoutube.com
Thionyl Chloride (SOCl2) The amide oxygen attacks the sulfur atom, leading to an intermediate that eliminates sulfur dioxide and hydrogen chloride to form the nitrile. chemistrysteps.com
Cyanuric Chloride Used for the dehydration of N-protected α-amino acid amides, it activates the amide for elimination. researchgate.net
Swern Oxidation Conditions ((COCl)2-DMSO) The activated dimethyl sulfoxide (B87167) species acts as the dehydrating agent for primary amides. researchgate.net

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in the dehydration of amides can be challenging due to their transient nature. However, a combination of spectroscopic techniques and mechanistic studies has provided insights into their structure.

In reactions of amides with powerful electrophiles like triflic anhydride, several types of intermediates have been proposed. For secondary amides, the formation of iminium triflates is a key step. Further deprotonation can lead to a highly electrophilic nitrilium ion . While not directly applicable to primary amides leading to nitriles, these findings highlight the types of reactive species that can be generated.

For the dehydration of primary amides, the initially formed O-activated species is the key intermediate. In a study using time-resolved surface-enhanced Raman spectroscopy (SERS) to probe the dehydration of a primary amide on a plasmonic surface, transient spectral changes were observed. nsf.gov These changes were attributed to gold surface adatoms coupled with reaction intermediates, allowing for their indirect observation and providing evidence for the reaction pathway on a molecular level. nsf.gov

The stability of amide bonds is attributed to resonance, which imparts a double-bond character to the C-N bond. nih.gov Reagents that activate the amide bond often do so by disrupting this resonance, leading to more reactive intermediates.

Influence of Reaction Conditions on Mechanistic Course

The conditions under which the dehydration of an amide is performed can significantly influence the reaction pathway and the efficiency of nitrile formation. Key parameters include the choice of solvent, temperature, and the presence and nature of a base.

The use of a base is often crucial, especially when strong acids are generated as byproducts of the reaction, as is the case with triflic anhydride. A non-nucleophilic base can facilitate the deprotonation of the amide nitrogen in the intermediate stage without competing as a nucleophile.

The solvent can also play a critical role. For instance, in the dehydration of N-protected α-amino-acid amides with cyanuric chloride, dimethylformamide (DMF) is used as the solvent. researchgate.net The choice of solvent can affect the solubility of the reactants and intermediates, as well as the stability of charged species.

Temperature is another important factor. While some modern dehydrating agents can effect the transformation at room temperature or below, older methods often required elevated temperatures. The specific temperature profile will depend on the activation energy of the particular reaction pathway being followed.

The table below outlines the influence of various reaction conditions on the dehydration of primary amides.

Reaction ConditionInfluence on Mechanistic Course
Base Can facilitate deprotonation of intermediates, neutralize acidic byproducts, and in some cases, influence the type of intermediate formed.
Solvent Affects solubility of reactants and intermediates, and can influence the stability of charged or polar intermediates.
Temperature Can impact the reaction rate and the stability of intermediates. Higher temperatures may be required for less reactive dehydrating agents.
Dehydrating Agent The choice of reagent fundamentally determines the nature of the activated intermediate and the subsequent elimination pathway. chemistrysteps.comresearchgate.net

Spectroscopic Characterization Techniques for Benzyl 1 Cyano 2 Phenylethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms. For Benzyl (B1604629) (1-cyano-2-phenylethyl)carbamate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of Benzyl (1-cyano-2-phenylethyl)carbamate would exhibit characteristic signals corresponding to its distinct proton groups.

Based on analogous structures, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows: The aromatic protons of the two phenyl rings are expected to appear as a complex multiplet in the range of δ 7.2-7.4 ppm. vulcanchem.com The benzylic protons of the benzyl group (O-CH₂-Ph) would likely resonate as a singlet around δ 5.0-5.2 ppm. vulcanchem.com The proton attached to the nitrogen of the carbamate (B1207046) group (N-H) is anticipated to be a broad signal between δ 4.8-5.1 ppm. vulcanchem.com The methine proton (CH-CN) adjacent to the cyano group would likely appear as a multiplet, and the methylene (B1212753) protons (CH₂) of the phenylethyl group would also present as a multiplet, with their exact shifts influenced by the neighboring chiral center and functional groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (2 x C₆H₅)7.2 - 7.4Multiplet
Benzylic Protons (O-CH₂)5.0 - 5.2Singlet
Carbamate Proton (N-H)4.8 - 5.1Broad Singlet
Methine Proton (CH-CN)MultipletMultiplet
Methylene Protons (CH₂)MultipletMultiplet

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the specific stereochemistry of the compound.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 153-156 ppm. The aromatic carbons will resonate in the typical region of δ 125-140 ppm. The carbon of the cyano group (C≡N) is characteristically found in the range of δ 110-120 ppm. oregonstate.edu The benzylic carbon (O-CH₂) and the carbons of the ethyl chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)153 - 156
Aromatic Carbons (C₆H₅)125 - 140
Cyano Carbon (C≡N)110 - 120
Benzylic Carbon (O-CH₂)~67
Methine Carbon (CH-CN)Aliphatic Region
Methylene Carbon (CH₂)Aliphatic Region

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₇H₁₆N₂O₂), the molecular weight is 280.32 g/mol . bldpharm.com In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 280. Key fragmentation patterns would likely involve the cleavage of the benzylic bond, leading to a prominent peak at m/z 91 for the benzyl cation (C₇H₇⁺), and cleavage of the carbamate group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a definitive method for confirming the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the carbamate. The C≡N stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band around 2220-2260 cm⁻¹. A strong absorption band in the range of 1680-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carbamate group. The C-O stretching vibrations of the carbamate and the benzyl ether linkage would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrationPredicted Absorption Range (cm⁻¹)
CarbamateN-H Stretch3200 - 3400
NitrileC≡N Stretch2220 - 2260
CarbamateC=O Stretch1680 - 1730
Carbamate/EtherC-O Stretch1000 - 1300
Aromatic RingC-H Stretch~3030
Aromatic RingC=C Bending1450 - 1600

Chromatographic Purity Analysis (e.g., TLC, HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitative analysis. For this compound, a derivative of phenylalanine, TLC can be used to check for the presence of starting materials or by-products. nih.gov A common mobile phase for such compounds is a mixture of n-butanol, acetic acid, and water. reachdevices.com The spots can be visualized under UV light or by staining with an appropriate reagent like ninhydrin (B49086) if the protecting group is removed.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the separation, identification, and quantification of components in a mixture. For a chiral compound like (S)-Benzyl (1-cyano-2-phenylethyl)carbamate, chiral HPLC would be necessary to determine its enantiomeric purity. bldpharm.com This would involve using a chiral stationary phase to separate the enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com These techniques are invaluable for confirming the presence and purity of the target compound in complex mixtures, providing both retention time and mass-to-charge ratio data simultaneously.

Chemical Transformations and Reactivity of Benzyl 1 Cyano 2 Phenylethyl Carbamate

Reactions of the Nitrile Functional Group

The nitrile group (C≡N) in Benzyl (B1604629) (1-cyano-2-phenylethyl)carbamate is a key site for chemical modification, allowing for its conversion into several other important functional groups.

Hydrolysis Reactions

The hydrolysis of the nitrile functional group can be catalyzed by either acid or base, leading to the formation of a carboxylic acid or an amide. Under acidic or basic conditions, the nitrile group of Benzyl (1-cyano-2-phenylethyl)carbamate can be fully hydrolyzed to a carboxylic acid, yielding N-Benzyloxycarbonyl-L-phenylalanine. libretexts.orgchemicalbook.com If the reaction conditions are controlled carefully, it is possible to stop the hydrolysis at the intermediate amide stage, producing Benzyl (1-carbamoyl-2-phenylethyl)carbamate. libretexts.org

Table 1: Hydrolysis of this compound

Reactant Reagents/Conditions Product
This compound H₃O⁺ or OH⁻, heat N-Benzyloxycarbonyl-L-phenylalanine

Reduction to Amines

The nitrile group is readily reduced to a primary amine. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents. wikipedia.orglibretexts.org The reduction of this compound yields Benzyl (1-(aminomethyl)-2-phenylethyl)carbamate.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as Raney nickel, platinum dioxide, or palladium on carbon. wikipedia.orglibretexts.org

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgyoutube.com Other reagents such as sodium borohydride (B1222165) in the presence of a cobalt chloride catalyst can also be employed. wikipedia.orgyoutube.com

Table 2: Reduction of this compound

Reactant Reagents/Conditions Product
This compound 1. LiAlH₄, ether 2. H₂O Benzyl (1-(aminomethyl)-2-phenylethyl)carbamate

Conversion to Amidines and Imidates

The nitrile group can be converted to other nitrogen-containing functional groups such as imidates and amidines. The Pinner reaction, for instance, involves treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride to form an imidate salt. This salt can then be neutralized to the imidate or hydrolyzed to an ester.

The formation of amidines typically involves the addition of an amine to the nitrile, often requiring activation of the nitrile group.

Cycloaddition Reactions (e.g., Tetrazole Formation)

Nitriles are known to participate in [3+2] cycloaddition reactions. nih.govresearchgate.net A prominent example is the reaction with azides to form tetrazoles, which are considered bioisosteres of carboxylic acids. nih.gov By reacting this compound with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt, the corresponding 5-substituted tetrazole, Benzyl (2-phenyl-1-(1H-tetrazol-5-yl)ethyl)carbamate, can be synthesized. nih.govorganic-chemistry.org This reaction is a key method for introducing the tetrazole moiety into molecules. nih.gov

Reactions of the Carbamate (B1207046) Functional Group

The benzyl carbamate, also known as the benzyloxycarbonyl (Cbz or Z) group, is predominantly utilized as a protecting group for amines in peptide synthesis and other areas of organic chemistry. chemicalbook.com Its primary reaction of interest is its cleavage to liberate the free amine.

Deprotection Strategies (e.g., Hydrogenolysis with Palladium on Carbon)

The most common and mild method for the deprotection of a Cbz group is catalytic hydrogenolysis. chemrxiv.org This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). researchgate.netnih.gov

The reaction proceeds under relatively mild conditions, and the byproducts are toluene (B28343) and carbon dioxide, which are easily removed. For this compound, this deprotection strategy would yield 2-Amino-3-phenylpropanenitrile.

Table 3: Deprotection of this compound

Reactant Reagents/Conditions Product

Research has shown that the efficiency of this hydrogenolysis can be enhanced. For instance, using a mixed catalyst system, such as a combination of Pd/C and Pd(OH)₂/C, can lead to more effective debenzylation, particularly for complex substrates. researchgate.net Another approach involves the use of Pd/C in conjunction with niobic acid-on-carbon (Nb₂O₅/C), which has been shown to facilitate the hydrogenative deprotection of N-benzyl and N-benzyloxycarbonyl groups. nih.govnih.gov

Transcarbamoylation Reactions

The benzyloxycarbonyl (Cbz) group in this compound can potentially participate in transcarbamoylation reactions. This type of reaction involves the transfer of the carbamoyl (B1232498) group from the benzyl alcohol moiety to another nucleophile, typically an alcohol or an amine. While specific studies on the transcarbamoylation of this compound are not extensively documented, the reactivity of benzyl carbamates, in general, suggests this possibility.

Tin-catalyzed transcarbamoylation has emerged as a mild and efficient method for the synthesis of various carbamates. organic-chemistry.orgorganic-chemistry.org These reactions typically involve reacting a primary or secondary alcohol with a carbamate, such as phenyl carbamate, in the presence of a tin catalyst like dibutyltin (B87310) maleate. organic-chemistry.org The process is driven by the formation of a more stable carbamate or by using an excess of the nucleophilic alcohol. It is plausible that this compound could act as a carbamoyl donor under similar conditions, transferring the -(CO)NH(CH(CN)CH2Ph) moiety to a different alcohol.

The general applicability of tin-catalyzed transcarbamoylation is highlighted by its tolerance of various functional groups. organic-chemistry.orgorganic-chemistry.org This suggests that the nitrile and the phenyl group in the target molecule would likely remain intact during such a transformation.

Table 1: General Conditions for Tin-Catalyzed Transcarbamoylation of Alcohols with Carbamates

Catalyst Carbamoyl Donor Nucleophile Solvent Temperature (°C) Yield (%) Reference
Dibutyltin maleate Phenyl carbamate Primary Alcohols Toluene 90 >90 organic-chemistry.org
Dibutyltin maleate Phenyl carbamate Secondary Alcohols Toluene 90 >90 organic-chemistry.org

It is important to note that the efficiency of the reaction can be influenced by steric hindrance around the alcohol nucleophile. organic-chemistry.org

Reactivity of the α-Chiral Center

The α-chiral center in this compound, the carbon atom bonded to both the nitrile and the N-protected amino group, is a key determinant of the molecule's stereochemistry and biological activity. The reactivity at this center is influenced by the acidity of the α-hydrogen.

The presence of the electron-withdrawing nitrile group enhances the acidity of the α-hydrogen, making it susceptible to deprotonation by a suitable base. This deprotonation would lead to the formation of a carbanion that is stabilized by resonance with the nitrile group. If this process occurs, the chiral center would become planar, and subsequent reprotonation would lead to racemization, yielding a mixture of both (R) and (S) enantiomers.

Furthermore, the α-chiral center's integrity is a crucial consideration during the synthesis of such molecules. The Strecker reaction, a common method for preparing α-aminonitriles, can be performed asymmetrically to favor the formation of one enantiomer. mdpi.comnih.govresearchgate.net The stability of the chiral center in the final product under various reaction conditions is therefore of significant interest.

Oxidation Reactions

The oxidation of this compound can potentially occur at several sites, including the benzylic C-H bonds of the benzyl group in the carbamate or the phenyl group attached to the ethyl chain, and potentially the α-C-H bond.

While direct oxidation of this compound is not well-documented, the oxidative synthesis of α-aminonitriles from tertiary amines is a known transformation. nih.gov These reactions often employ metal catalysts or photoredox catalysis to achieve the C-H cyanation. Although our subject molecule is a secondary carbamate, this highlights the potential for reactivity at the α-position under oxidative conditions.

Another potential transformation is the oxidative cyclization. For instance, the conversion of Z-phenylalanine hydrazide with cyanogen (B1215507) bromide leads to the formation of a 2-amino-1,3,4-oxadiazole through spontaneous cyclization of an intermediate. researchgate.net While this involves a different starting material, it demonstrates that the core structure, similar to that of this compound, can undergo cyclization under oxidative conditions. Lewis acid catalysis can also promote intramolecular reactions in similar systems. researchgate.net

The benzyloxycarbonyl (Cbz) protecting group is generally stable to many oxidizing agents but can be cleaved under specific oxidative conditions, which would represent another reaction pathway. However, standard deprotection of the Cbz group is typically achieved through hydrogenolysis.

Applications of Benzyl 1 Cyano 2 Phenylethyl Carbamate in Advanced Organic Synthesis

As a Versatile Precursor for Diverse Organic Molecules

Benzyl (B1604629) (1-cyano-2-phenylethyl)carbamate serves as a highly adaptable starting material for the synthesis of a wide array of organic molecules, primarily due to the synthetic flexibility of its functional groups. The carbamate (B1207046) moiety acts as a protecting group for the amine, which can be deprotected under specific conditions to yield a primary amine. bldpharm.com This protected amine allows for various transformations on other parts of the molecule without undesired side reactions at the nitrogen atom.

The nitrile group is a particularly versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the transformation of Benzyl (1-cyano-2-phenylethyl)carbamate into a range of valuable chiral building blocks, such as β-amino acids and their derivatives, which are crucial components of many biologically active compounds. The inherent chirality of the molecule, derived from phenylalanine, makes it an excellent precursor for enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

The benzyl portion of the carbamate can also be selectively cleaved, providing another strategic advantage in multistep syntheses. This allows for orthogonal deprotection strategies when other protecting groups are present in the molecule.

Role in the Synthesis of Nitrogen-Containing Heterocycles

The structural framework of this compound is well-suited for the construction of various nitrogen-containing heterocyclic systems. The presence of both a nitrogen atom (within the carbamate) and a nitrile group allows for intramolecular cyclization reactions to form rings of different sizes.

A notable application is in the synthesis of substituted 1,3,4-oxadiazoles. Research has demonstrated that a closely related derivative, Z-protected phenylalanine hydrazide, can be converted to a 2-amino-1,3,4-oxadiazole through a spontaneous cyclization of an intermediary cyanohydrazide. researchgate.net This transformation highlights the utility of the cyano group in forming heterocyclic rings. This specific reaction proceeds by reacting the corresponding hydrazide with cyanogen (B1215507) bromide. researchgate.net The resulting 2-amino-1,3,4-oxadiazole retains the stereochemistry of the original phenylalanine derivative, underscoring the value of this approach for creating chiral heterocycles. researchgate.net

Furthermore, the nitrile group can participate in electrochemically mediated cyanation/annulation processes to construct other complex heterocyclic systems, such as imidazo[1,5-a]pyridines and 4-oxo-4H-pyrido[1,2-a]pyrazines, from related α-amino esters. nih.gov This suggests the potential for this compound to be a precursor to a diverse range of nitrogen-containing heterocycles with potential applications in medicinal chemistry and materials science.

Application in the Construction of Complex Carbon Frameworks

The reactivity of the nitrile group in this compound provides a gateway for the construction of complex carbon skeletons. The carbon atom of the nitrile is electrophilic and can be attacked by various nucleophiles, leading to the formation of new carbon-carbon bonds.

One potential application lies in its use as a Michael acceptor. Although direct published examples for this specific molecule are scarce, the α,β-unsaturation inherent in the 1-cyano-2-phenylethyl moiety suggests its capability to undergo conjugate addition reactions. In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or nitrile. This type of reaction is a powerful tool for forming carbon-carbon bonds and can lead to the synthesis of highly functionalized molecules. The stereocenter adjacent to the nitrile group can influence the stereochemical outcome of such additions, potentially leading to diastereoselective bond formation.

The use of chiral auxiliaries derived from amino acids, such as phenylalanine, is a well-established strategy for controlling stereochemistry in the formation of complex carbon frameworks. osi.lvwilliams.edu The chiral environment provided by the phenylethyl group in this compound can direct the approach of incoming reagents, enabling the construction of specific stereoisomers. This is particularly valuable in the synthesis of natural products and pharmaceuticals, where precise control over the three-dimensional arrangement of atoms is critical.

Synthetic Utility in Multi-Step Reaction Sequences

The multiple functional groups of this compound, each with distinct reactivity, make it a valuable component in multi-step synthetic sequences. The ability to selectively manipulate the nitrile and carbamate functionalities allows for its incorporation into complex molecules in a controlled and predictable manner.

The carbamate group serves as a robust protecting group for the amine, stable to a variety of reaction conditions. This allows for extensive modifications at other positions of the molecule before the amine is unmasked for subsequent reactions, such as peptide couplings or further functionalization. The use of a benzyl carbamate (Cbz) protecting group is a classic strategy in peptide synthesis and the synthesis of other amine-containing natural products.

An example of its potential utility can be inferred from cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a one-pot cascade reaction has been developed to produce benzyl hexanoate (B1226103) from benzaldehyde (B42025) and ethyl hexanoate, showcasing the integration of different reaction types in a single process. researchgate.net While not directly involving the target molecule, this illustrates the type of complex transformations where a versatile building block like this compound could be employed. Its ability to participate in both nucleophilic additions (at the nitrile) and to serve as a protected amino acid derivative makes it a candidate for convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then joined together.

The chiral nature of this compound is a key feature that enhances its utility in total synthesis. Starting with an enantiomerically pure building block ensures that the chirality is carried through the synthetic sequence, avoiding the need for costly and often low-yielding resolution steps at later stages. nih.gov

Computational Chemistry Studies on Benzyl 1 Cyano 2 Phenylethyl Carbamate

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the investigation of electronic structures and reaction energetics. For Benzyl (B1604629) (1-cyano-2-phenylethyl)carbamate, DFT can be employed to explore its formation and subsequent reactivity.

One plausible synthetic route to this compound is the Strecker reaction of phenylacetaldehyde (B1677652) with benzyl carbamate (B1207046) and a cyanide source, or the cyanation of an N-Cbz-phenylalaninal derivative. DFT calculations can model the transition states and intermediates of such reactions, providing critical information on reaction barriers and thermodynamics. For instance, studies on the organocatalyzed Strecker reaction have utilized DFT to elucidate the role of catalysts in promoting enantioselectivity. mdpi.com Similarly, the mechanism of cyanation of amines can be explored to understand the formation of the α-aminonitrile moiety. mdpi.com

The reactivity of the nitrile group itself is a subject of interest. DFT has been effectively used to study the mechanisms of cycloaddition reactions involving nitriles. nih.govmdpi.com For example, a DFT study on the [3 + 2] cycloaddition between benzonitrile (B105546) N-oxides and nitroethene detailed a one-step, asynchronous mechanism. nih.gov Such computational approaches could be applied to predict how Benzyl (1-cyano-2-phenylethyl)carbamate might react with other molecules to form more complex heterocyclic structures. DFT calculations could also investigate the cyclization of related N-allylic substituted α-amino nitriles, which has been shown to be a viable pathway for forming functionalized pyrrolidines. nih.gov

A theoretical investigation into the reaction mechanism would typically involve locating the optimized geometries of reactants, products, and transition states. The energetic profile of the reaction pathway can then be constructed to determine the activation energies, which govern the reaction kinetics.

Table 1: Key Aspects of a DFT Study on Reaction Mechanisms

Aspect of StudyInformation Gained
Transition State Search Identifies the highest energy point along the reaction coordinate, allowing for the calculation of activation energy.
Intermediate Analysis Determines the stability of any transient species formed during the reaction.
Thermodynamic Calculation Computes the change in Gibbs free energy (ΔG) to predict the spontaneity and position of equilibrium of the reaction.
Solvent Effects Models the influence of the solvent environment on the reaction pathway using implicit or explicit solvent models.

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable, low-energy conformers.

The preferred conformations will be governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding or π-stacking between the two phenyl rings. By analogy to N-Cbz protected amino acids, specific conformations are expected to be more stable. The analysis of these conformers is crucial for understanding how the molecule might interact with a biological target, such as an enzyme active site. Molecular dynamics (MD) simulations can further provide insight into the dynamic behavior of the molecule in solution, showing how it transitions between different conformational states over time. scispace.com

Table 2: Principal Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Influence on Conformation
φ (phi) C-N-Cα-C bond of the carbamate backboneDefines the orientation of the benzyloxycarbonyl group relative to the side chain.
ψ (psi) N-Cα-C-CN bond (defining the nitrile orientation)Influences the relative positions of the nitrile and the phenyl side chain.
χ1 (chi1) N-Cα-Cβ-C(phenyl) bondDetermines the orientation of the phenyl side chain.
ω (omega) O-C-N-Cα bond within the carbamate linkageTypically restricted to near 180° (trans) due to partial double bond character.

Prediction of Spectroscopic Parameters

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. acs.orgnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then scaled to predict the chemical shifts that would be observed experimentally. Such predictions are particularly useful for assigning complex spectra and confirming the correct stereochemistry. Recent advancements have even integrated DFT calculations with machine learning models to improve the accuracy of these predictions. acs.orgnih.govrsc.org

IR Spectra Prediction: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with an experimental spectrum to identify characteristic peaks and confirm the presence of key functional groups, such as the C=O stretch of the carbamate, the N-H bend, and the C≡N stretch of the nitrile. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterFunctional Group/AtomPredicted Value (Illustrative)Typical Experimental Range
¹³C NMR Chemical Shift (ppm) C≡N (Nitrile)118.5115-125
¹³C NMR Chemical Shift (ppm) C=O (Carbamate)156.2155-165
¹H NMR Chemical Shift (ppm) Cα-H (Methine)4.854.5-5.5
IR Frequency (cm⁻¹) N-H Stretch33503300-3500
IR Frequency (cm⁻¹) C≡N Stretch22452220-2260
IR Frequency (cm⁻¹) C=O Stretch17101680-1730

Stereochemical Aspects of Benzyl 1 Cyano 2 Phenylethyl Carbamate

Enantioselective Synthesis and Resolution

The generation of enantiomerically pure Benzyl (B1604629) (1-cyano-2-phenylethyl)carbamate can be approached through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture.

Enzymatic Kinetic Resolution: A highly effective method for resolving racemic mixtures of chiral compounds is enzymatic kinetic resolution (EKR). This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. For instance, lipases like Novozym 435 (Candida antarctica lipase (B570770) B) have demonstrated high efficiency in the resolution of racemic alcohols and amines through transesterification or acylation reactions. nih.govbeilstein-journals.orgresearchgate.net In a typical EKR of a compound similar to Benzyl (1-cyano-2-phenylethyl)carbamate, the enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netresearchgate.net The choice of solvent and acyl donor is crucial for optimizing both the reaction rate and the enantioselectivity (E-value) of the process. researchgate.net

EKR ParameterTypical Conditions/ValuesReference
EnzymeNovozym 435 (immobilized CALB) nih.govresearchgate.net
Acyl DonorVinyl acetate, Isopropenyl acetate
Solventn-Hexane, Toluene (B28343), MTBE nih.govresearchgate.net
Temperature30-60 °C researchgate.net
Enantioselectivity (E)Often >100 for high efficiency

Asymmetric Synthesis: Direct asymmetric synthesis offers an alternative route to the enantiopure compound, avoiding the 50% theoretical yield limit of classical kinetic resolution. One potential strategy involves the asymmetric hydrocyanation of a suitable N-protected cinnamylamine (B1233655) derivative. Another approach could be the use of chiral auxiliaries. For example, a chiral auxiliary derived from (S)-(-)-1-phenylethylamine has been used for the asymmetric synthesis of other chiral molecules, demonstrating the utility of this approach. Furthermore, modern catalytic methods, such as nickel/photoredox dual catalysis, have been employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles with high enantioselectivity, a concept that could be adapted for the synthesis of the target molecule.

Chiral Purity Determination and Control

The accurate determination of the enantiomeric excess (ee) or enantiomeric purity of this compound is critical. The two most prominent techniques for this purpose are chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating enantiomers and quantifying their ratio. This technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with phenylcarbamate derivatives (e.g., cellulose tris(3,5-dichlorophenylcarbamate)), are particularly effective for the resolution of a wide range of chiral compounds, including those with carbamate (B1207046) functionalities. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.

NMR Spectroscopy with Chiral Solvating Agents: NMR spectroscopy offers another robust method for determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. This chemical shift non-equivalence (Δδ) allows for the direct integration of the signals corresponding to each enantiomer, thereby providing a measure of the enantiomeric excess. CSAs derived from natural products like isomannide (B1205973) and isosorbide (B1672297) have been synthesized and shown to be effective for the enantiodiscrimination of various racemic analytes. The selection of the appropriate CSA and solvent is crucial for maximizing the chemical shift differences between the enantiomeric signals.

Analytical MethodPrincipleKey ConsiderationsReference
Chiral HPLCDiastereomeric interactions with a chiral stationary phaseChoice of CSP, mobile phase composition, flow rate, temperature
NMR with CSAFormation of transient diastereomeric complexesChoice of CSA, solvent, analyte and CSA concentration, temperature

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (1-cyano-2-phenylethyl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via carbamate protection of a precursor amine. For example, (S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (28) undergoes cyanation to yield the target compound with 75% efficiency using acetone-d6 as the reaction solvent and standard nitrile-forming reagents . Optimization strategies include controlling reaction temperature (20°C), using anhydrous conditions, and employing lithium aluminium tetrahydride (LiAlH₄) for intermediate reductions . Purification via column chromatography and recrystallization improves yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include δ 7.43–7.25 (m, aromatic protons), 5.13 (s, benzyl CH₂), and 4.90 (dt, methine proton adjacent to cyano) .
  • Mass Spectrometry (ESI) : A molecular ion peak at m/z 281.1 [M+H]⁺ confirms the molecular weight .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise determination of bond lengths and stereochemistry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in designated hazardous waste containers .
  • Storage : Keep in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring of this compound influence its inhibitory activity against cholinesterases?

  • Methodological Answer : Receptor-dependent SAR studies can be conducted by synthesizing analogs with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups. For example, introducing a 3-chlorophenyl group (as in compound 28) enhances selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with IC₅₀ values comparable to galanthamine . Computational docking (e.g., AutoDock Vina) can predict binding interactions, while in vitro assays (Ellman’s method) validate inhibitory potency .

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Measure enzyme activity at varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Molecular Dynamics Simulations : Analyze stability of enzyme-inhibitor complexes using software like GROMACS .

Q. What are the common challenges in quantifying this compound in complex biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids .
  • Sensitivity : Employ HPLC-MS/MS with a triple quadrupole detector for low detection limits (e.g., 0.1 ng/mL) .
  • Internal Standards : Deuterated analogs (e.g., benzyl-d5 derivatives) improve quantification accuracy .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical enzyme sources (e.g., human recombinant AChE) and buffer conditions .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Crystallographic Validation : Resolve structural ambiguities by comparing X-ray data of active/inactive analogs .

Key Research Notes

  • Contradictions : Variability in IC₅₀ values may arise from differences in enzyme sources or assay protocols. Standardization is critical .
  • Advanced Tools : SHELX software suite remains indispensable for crystallographic refinement despite newer alternatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.